molecular formula C15H12ClFO3 B1454278 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-03-2

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1454278
CAS No.: 1160250-03-2
M. Wt: 294.7 g/mol
InChI Key: LVYORBDKEWUXNK-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12ClFO3. It is a benzoyl chloride derivative, characterized by the presence of a fluorobenzyl group and a methoxy group attached to the benzoyl chloride core. This compound is of interest in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .

Synthetic Route:

    Esterification: 4-hydroxy-3-methoxybenzoic acid reacts with 3-fluorobenzyl chloride in the presence of potassium carbonate to form the ester.

    Chlorination: The ester is treated with thionyl chloride or oxalyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

      Reagents: Amines, alcohols, thiols.

      Conditions: Typically carried out in the presence of a base such as triethylamine or pyridine.

      Products: Amides, esters, thioesters.

  • Hydrolysis: The compound can be hydrolyzed to the corresponding carboxylic acid.

      Reagents: Water or aqueous base.

      Conditions: Mild heating.

      Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

  • Reduction: The carbonyl group can be reduced to the corresponding alcohol.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Anhydrous conditions.

      Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

Scientific Research Applications

4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorobenzyl and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar compounds include other benzoyl chloride derivatives with varying substituents on the benzene ring. For example:

  • 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
  • 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
  • 4-[(3-Methylbenzyl)oxy]-3-methoxybenzoyl chloride

Uniqueness:

  • The presence of the fluorobenzyl group in 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems.
  • The methoxy group provides additional steric and electronic effects, influencing the compound’s overall chemical behavior.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)5-6-13(14)20-9-10-3-2-4-12(17)7-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYORBDKEWUXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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